4,5-dichloro-1H-indole-2-carboxylic Acid
Overview
Description
4,5-dichloro-1H-indole-2-carboxylic acid is a type of indolyl carboxylic acid . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular formula of this compound is C9H5Cl2NO2, and its molecular weight is 230.05 . The InChI code is 1S/C9H5Cl2NO2/c10-5-1-2-6-4 (8 (5)11)3-7 (12-6)9 (13)14/h1-3,12H, (H,13,14) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Synthesis of Fluoroindolecarboxylic Acids
4,5-Dichloro-1H-indole-2-carboxylic acid is a key precursor in the synthesis of fluoroindolecarboxylic acids, which are of interest due to their potential biological activities and as intermediates in organic synthesis. The rational access to fluoroindolecarboxylic acids involves various synthetic routes, including direct preparation from corresponding fluoroindoles or through halogen/metal permutation processes. These compounds are synthesized with protection on the nitrogen atom of the indole ring, showcasing the flexibility and simplicity of accessing diverse fluoroindole derivatives (Schlosser, Ginanneschi, & Leroux, 2006).
Preparation of Hydroxyindole-3-Carboxylic Acids
The compound serves as a starting material in the preparation of hydroxyindole-3-carboxylic acids. These acids are synthesized from benzyloxyindoles, which are converted into their carboxylic derivatives and subsequently hydrolyzed and debenzylated to yield the target hydroxyindole-3-carboxylic acids. This process highlights the compound's utility in synthesizing biologically significant molecules (Marchelli, Hutzinger, & Heacock, 1969).
Antibacterial and Antifungal Activities
Indole-2-carboxylic acid derivatives, synthesized from this compound, have shown significant antibacterial and moderate antifungal activities. These derivatives exhibit potential as lead compounds for further exploitation in developing new antimicrobial agents (Raju et al., 2015).
Molecular Docking Studies
The synthesis of 5-chloro-1-(1H-indole-2-yl) derivatives from 1H-indole-2-carboxylic acids, including this compound, has been reported. These compounds are subjected to molecular docking studies to predict their binding interactions with target proteins, illustrating the compound's relevance in drug discovery and development (Reddy et al., 2022).
Electrochemical and Capacitance Properties
Research into polyindole derivatives substituted with carboxylic groups, such as those derivable from this compound, has demonstrated their potential in electrochemical applications. The position of the carboxylic substituent significantly affects the electrodeposition, morphology, and capacitance properties of polyindole derivatives, indicating their utility in developing supercapacitor materials (Ma et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4,5-dichloro-1H-indole-2-carboxylic acid is HIV-1 integrase , a key enzyme in the viral life cycle . Indole derivatives, including this compound, have been found to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds .
Mode of Action
This compound interacts with its target by inhibiting the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate the two Mg2+ ions within the active site of integrase . This interaction disrupts the enzyme’s function, thereby inhibiting the replication of the virus.
Biochemical Pathways
The inhibition of HIV-1 integrase disrupts the viral life cycle, preventing the integration of the viral genome into the host cell’s DNA . This action affects the downstream effects of viral replication and spread. Indole derivatives, including this compound, have also been associated with various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The primary result of the action of this compound is the inhibition of HIV-1 integrase, leading to a disruption in the viral life cycle and a decrease in viral replication . This can lead to a reduction in viral load and potentially slow the progression of HIV infection.
Biochemical Analysis
Biochemical Properties
4,5-dichloro-1H-indole-2-carboxylic Acid exhibits several different biological properties, including anti-cancer, anti-fungal, anti-HIV, anti-inflammatory, anti-viral, anti-tubercular, anti-microbial, anti-hypertensive, and anti-diabetic activities .
Cellular Effects
The application of this compound has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4,5-dichloro-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMAOBOTFAMOLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394326 | |
Record name | 4,5-dichloro-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
231295-84-4 | |
Record name | 4,5-dichloro-1H-indole-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10394326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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